Mechanism of Action: Substrate-Competitive Inhibition vs. AdoMet-Competitive Inhibitors
AMI-1 free acid inhibits PRMT activity via a substrate-competitive mechanism, blocking peptide-substrate binding without competing for the S-adenosylmethionine (AdoMet) cofactor binding site [1]. In contrast, most methyltransferase inhibitors (e.g., adenosine dialdehyde, sinefungin, and the majority of SAM-competitive PRMT inhibitors) function by occupying the AdoMet binding pocket [2].
| Evidence Dimension | Mechanism of inhibition |
|---|---|
| Target Compound Data | Substrate-competitive; does not compete for AdoMet binding site |
| Comparator Or Baseline | Most methyltransferase inhibitors: AdoMet-competitive (e.g., adenosine dialdehyde, sinefungin) |
| Quantified Difference | Qualitative mechanistic difference; no binding to AdoMet site |
| Conditions | In vitro biochemical assays |
Why This Matters
This mechanistic distinction enables AMI-1 free acid to maintain inhibitory activity in cellular environments with variable endogenous AdoMet concentrations, unlike AdoMet-competitive inhibitors whose potency may be attenuated by physiological cofactor levels.
- [1] Cheng D, Yadav N, King RW, Swanson MS, Weinstein EJ, Bedford MT. Small molecule regulators of protein arginine methyltransferases. J Biol Chem. 2004;279(23):23892-23899. View Source
- [2] Bonham K, Hemmers S, Lim YH, Hill DM, Finn MG, Mowen KA. Effects of a novel arginine methyltransferase inhibitor on T-helper cell cytokine production. FEBS J. 2010;277(9):2096-2108. View Source
